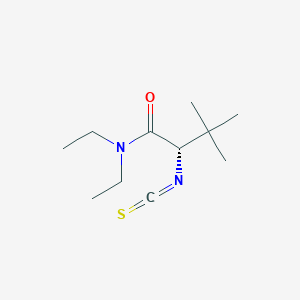
N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide is a synthetic organic compound It is characterized by its unique molecular structure, which includes diethyl, methyl, and sulfanylidenemethylidene groups attached to an L-valinamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide typically involves multiple steps:
Starting Materials: The synthesis begins with L-valinamide, which is reacted with diethylamine and methylating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.
化学反应分析
Types of Reactions
N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidenemethylidene group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thioethers.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
N,N-Diethyl-3-methyl-L-valinamide: Lacks the sulfanylidenemethylidene group.
N,N-Diethyl-3-methyl-N~2~-(methylidene)-L-valinamide: Contains a methylidene group instead of sulfanylidenemethylidene.
Uniqueness
N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide is unique due to the presence of the sulfanylidenemethylidene group, which may impart distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
919113-08-9 |
|---|---|
分子式 |
C11H20N2OS |
分子量 |
228.36 g/mol |
IUPAC 名称 |
(2S)-N,N-diethyl-2-isothiocyanato-3,3-dimethylbutanamide |
InChI |
InChI=1S/C11H20N2OS/c1-6-13(7-2)10(14)9(12-8-15)11(3,4)5/h9H,6-7H2,1-5H3/t9-/m1/s1 |
InChI 键 |
CDJCAKODSXWDRB-SECBINFHSA-N |
手性 SMILES |
CCN(CC)C(=O)[C@H](C(C)(C)C)N=C=S |
规范 SMILES |
CCN(CC)C(=O)C(C(C)(C)C)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)
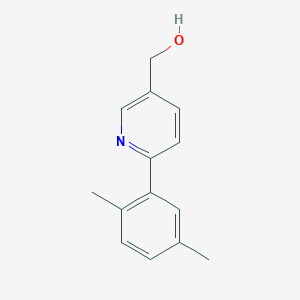

![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
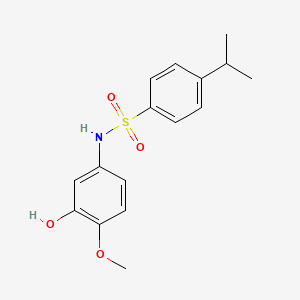
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
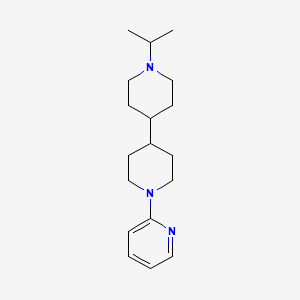
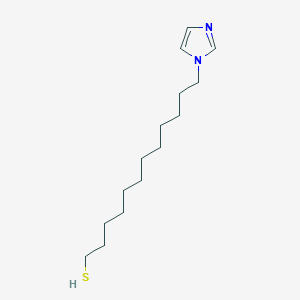
![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
